molecular formula C11H8BrNO3 B13219786 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B13219786
M. Wt: 282.09 g/mol
InChI Key: XQNHHBIIFWEKJL-UHFFFAOYSA-N
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Description

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methylindole followed by formylation and carboxylation. One common method includes the use of bromine and a formylating agent such as Vilsmeier-Haack reagent . The reaction conditions often involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and formyl groups, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-3-formyl-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11(15)16/h2-5H,1H3,(H,15,16)

InChI Key

XQNHHBIIFWEKJL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)C=O

Origin of Product

United States

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